molecular formula C17H15N3O3S B7796444 (5Z)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B7796444
M. Wt: 341.4 g/mol
InChI Key: GFMJDJHGHVLTLE-KAMYIIQDSA-N
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Description

(5Z)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound based on the thiazolidine-2,4-dione (TZD) scaffold, which is recognized as a significant structure in medicinal chemistry . This compound is primarily investigated as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist . The PPARγ receptor is a key nuclear receptor transcription factor that regulates the expression of genes critical for glucose and lipid metabolism . By activating PPARγ, this compound is studied for its potential to enhance insulin sensitivity, improve glucose homeostasis, and promote adipocyte differentiation, making it a valuable tool compound in the development of therapies for Type 2 diabetes and metabolic syndrome . The mechanism of action involves the ligand-activated PPARγ forming a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific peroxisome proliferator response elements (PPRE) in the promoter regions of target genes, leading to their transcription . Beyond its metabolic applications, due to the role of PPARγ in cell differentiation and inflammation, this TZD derivative has also been explored for its potential anti-inflammatory and antiproliferative properties in various other research contexts . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,11H,9-10H2,(H,18,19)(H,20,21,22)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMJDJHGHVLTLE-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione ring serves as the foundational scaffold for this compound. Its synthesis typically begins with the condensation of an appropriate amine with thioglycolic acid or its derivatives. For example:

Reaction Scheme:

  • Formation of the thiourea intermediate :

    • Reaction of 2-aminopyridine with carbon disulfide in the presence of a base (e.g., potassium hydroxide) yields a thiourea derivative.

    • Subsequent cyclization with chloroacetic acid or its ester under acidic conditions generates the thiazolidine-2,4-dione core .

Key Conditions:

  • Temperature: 80–100°C

  • Solvent: Ethanol or aqueous ethanol

  • Catalyst: Concentrated hydrochloric acid

Condensation to Form the Methylidene Bridge

The critical (5Z)-configuration is established through a Knoevenagel condensation between the thiazolidine-2,4-dione core and the substituted benzaldehyde.

Reaction Mechanism:

  • The thiazolidine-2,4-dione enolate attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.

Conditions:

  • Base : Piperidine or ammonium acetate

  • Solvent : Toluene or acetic acid

  • Temperature : Reflux (110–120°C)

  • Duration : 6–8 hours

Stereochemical Control:

  • The (5Z)-isomer is favored by using bulky bases (e.g., DBU) and polar aprotic solvents (e.g., DMF) .

Final Purification and Characterization

Purification Methods:

  • Recrystallization : From ethanol/water mixtures or ethyl acetate/hexane.

  • Chromatography : Silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:2).

Analytical Data:

  • Melting Point : 180–182°C (consistent with literature) .

  • Spectroscopic Confirmation :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75 (s, 1H, CH=), 7.45–7.30 (m, 4H, aryl-H).

    • IR (KBr): ν 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).

Industrial-Scale Production Considerations

Process Optimization:

  • Green Chemistry : Replacement of halogenated solvents with water or ethanol under micellar catalysis .

  • Catalytic Hydrogenation : Use of Pd/C or Raney nickel for intermediate reductions.

Yield Comparison Table:

StepLaboratory Yield (%)Industrial Yield (%)Key Improvements
Thiazolidinedione core65–7085–90Continuous flow synthesis
Alkylation50–6075–80Microwave assistance
Condensation55–6570–75Solvent-free conditions

Challenges and Mitigation Strategies

Common Issues:

  • Isomerization : Formation of the (5E)-isomer during condensation.

    • Solution : Use of radical inhibitors (e.g., BHT) and low-temperature workup.

  • Byproduct Formation : Dimerization of the aldehyde intermediate.

    • Solution : Slow addition of aldehyde to the reaction mixture.

Recent Advances in Methodology

Catalytic Asymmetric Synthesis:

  • Chiral phosphoric acids enable enantioselective formation of the thiazolidinedione core (up to 90% ee) .

Flow Chemistry:

  • Microreactor systems enhance heat transfer and reduce reaction times by 50% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Thiazolidinedione derivatives are structurally diverse, with variations primarily in the arylidene substituent and the nature of the heterocyclic or aromatic groups attached. Key comparisons include:

Compound Structure Key Substituents Biological Relevance Reference
Target Compound (5Z)-5-[[4-[2-(Pyridin-2-ylamino)ethoxy]phenyl]methylidene]-TZD Pyridin-2-ylamino ethoxy Potential PPAR-γ agonist; antidiabetic activity
Pioglitazone 5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-TZD 5-Ethylpyridin-2-yl ethoxy FDA-approved PPAR-γ agonist for type 2 diabetes
SMI-IV-1 (Docking Score: -3.8) (5Z)-3-(2E)-3-Phenylprop-2-enoyl-5-[pyridin-4-ylmethylidene]-TZD Pyridin-4-ylmethylidene Moderate PPAR-γ binding affinity
Compound 5g () (Z)-5-(4-Methoxybenzylidene)-3-coumarinyl-TZD 4-Methoxybenzylidene Antioxidant and anti-inflammatory activity


Structural Insights :

  • Pioglitazone’s 5-ethylpyridine group improves metabolic stability, whereas the target compound’s methylidene moiety may confer distinct pharmacokinetic properties .

Key Differences :

  • Bulky substituents (e.g., pyridin-2-ylamino ethoxy) may reduce reaction yields compared to smaller groups (e.g., methoxy) due to steric hindrance .
  • Use of piperidine as a catalyst ensures regioselectivity, avoiding dimerization side products observed in nitrile oxide reactions (e.g., ) .

Activity Trends :

  • Electron-donating groups (e.g., -OH, -OCH₃) improve binding affinity by stabilizing receptor-ligand interactions .
  • The pyridin-2-ylamino group in the target compound may enhance solubility compared to lipophilic substituents (e.g., bromo or chloro) .
Physicochemical Properties
Property Target Compound Pioglitazone Compound 5g ()
Melting Point ~250–270°C* 193–194°C 270°C
LogP ~2.5–3.0* 2.3 2.8
Solubility Moderate in DMSO High in ethanol Low in aqueous media

*Estimated from analogues in and .

Key Observations :

  • Higher melting points in TZDs with rigid substituents (e.g., coumarinyl in Compound 5g) correlate with crystallinity .
  • The target compound’s pyridin-2-ylamino group may improve aqueous solubility compared to Pioglitazone’s ethylpyridine .

Biological Activity

(5Z)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique structure that may confer specific biological properties, making it a subject of interest for research into its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O3S, indicating a complex arrangement of functional groups that contribute to its biological activity. The thiazolidine core is linked to a benzylidene moiety and a pyridylaminoethoxy side chain, which are crucial for its interaction with biological targets.

Research indicates that compounds like this compound may exert their effects through various mechanisms:

  • Anticancer Activity : Studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. This includes the downregulation of anti-apoptotic members such as Bcl-2 and Bcl-XL and upregulation of pro-apoptotic proteins like Bax and Bak .
  • Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of human topoisomerases I and II, enzymes critical for DNA replication and transcription, thus hindering cancer cell proliferation .
  • Anti-inflammatory Effects : Thiazolidine derivatives have demonstrated anti-inflammatory properties, which may enhance their therapeutic potential in conditions characterized by chronic inflammation .

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

Activity Description References
Anticancer Induces apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through modulation of Bcl-2 proteins .
Topoisomerase Inhibition Inhibits human topoisomerases I and II, preventing DNA replication .
Anti-inflammatory Exhibits anti-inflammatory properties, potentially beneficial in treating inflammatory diseases .
Antioxidant Provides protection against oxidative stress in cellular models .

Case Studies

Several studies have investigated the biological activity of thiazolidine derivatives similar to this compound:

  • Anti-Breast Cancer Study : A study evaluated various thiazolidine derivatives against human breast cancer cell lines. Compounds showed significant cytotoxic effects, with some inducing apoptosis selectively in cancer cells without affecting normal breast cells .

    Key Findings:
    • Compounds 5, 7, and 9 displayed the highest anti-cancer activities.
    • Mechanisms included cell cycle arrest and induction of apoptosis.
  • Mechanistic Insights : Research has focused on understanding how these compounds affect signaling pathways involved in cancer progression. The modulation of pathways such as PI3K/AKT and ERK has been observed in treated cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5Z)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and a substituted benzaldehyde derivative (e.g., 4-[2-(pyridin-2-ylamino)ethoxy]benzaldehyde). Key steps include:

  • Solvent selection : Ethanol or DMF with catalytic piperidine (1–5 mol%) under reflux (70–100°C) .
  • Reaction time : 6–12 hours, monitored by TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) .
  • Yield optimization : Yields range from 55% to 85%, depending on electron-withdrawing/donating substituents on the aldehyde .
    • Data Analysis : IR spectroscopy confirms C=O stretches (1680–1750 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹). ¹H NMR shows characteristic peaks for the Z-isomer’s exocyclic double bond (δ 7.2–7.8 ppm) .

Q. How can researchers confirm the stereochemical configuration (Z/E) of the exocyclic double bond in this compound?

  • Methodology :

  • ¹H NMR Coupling Constants : For Z-isomers, coupling constants (J) between vinyl protons and adjacent groups are typically <3 Hz due to restricted rotation .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., dihedral angles between thiazolidine and phenyl rings) .
  • UV-Vis Spectroscopy : Z-isomers exhibit bathochromic shifts (λmax ~350–370 nm) compared to E-isomers .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

  • Key Techniques :

  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons (e.g., C=O at δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z ~400–420) and fragmentation patterns .
    • Contradictions : Discrepancies in melting points (e.g., 250–270°C) across studies may arise from polymorphism or residual solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., oxidation or dimerization) during synthesis?

  • Mitigation Strategies :

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thiazolidine dione rings .
  • Low-Temperature Reflux : Reduces thermal degradation (e.g., <80°C in ethanol) .
  • Catalyst Screening : Piperidine vs. DBU (1,8-diazabicycloundec-7-ene) for faster kinetics and higher selectivity .
    • Data : Yields improve from 60% to 85% when switching from piperidine to DBU in DMF .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the pyridine or benzylidene moieties to isolate target effects. For example:
  • Antimicrobial Activity : Correlates with electron-withdrawing groups (e.g., NO₂, Cl) at the para position .
  • Anti-inflammatory Effects : Enhanced by hydroxyl or methoxy groups on the phenyl ring .
  • In Silico Modeling : Molecular docking to PPAR-γ or COX-2 enzymes predicts binding affinities .

Q. How does solvent polarity affect the tautomeric equilibrium of the thiazolidine-2,4-dione core?

  • Methodology :

  • UV-Vis Titration : Monitor λmax shifts in solvents of varying polarity (e.g., hexane vs. DMSO) .
  • DFT Calculations : Predict stability of enol vs. keto forms using Gaussian09 with B3LYP/6-31G(d) basis sets .
    • Findings : Polar aprotic solvents (DMF, DMSO) stabilize the keto form, while nonpolar solvents favor enol tautomers .

Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?

  • Challenges and Solutions :

  • Purification : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to thiazolidine dione) to minimize unreacted starting materials .
  • Thermal Stability : Decomposition above 200°C necessitates low-temperature drying .

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